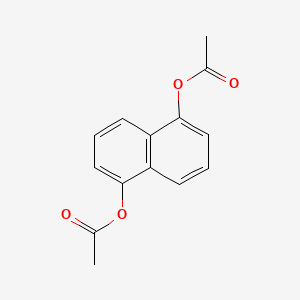

1,5-Diacetoxynaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

(5-acetyloxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-7-3-6-12-11(13)5-4-8-14(12)18-10(2)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXMAFKBBGXKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209241 | |

| Record name | 1,5-Naphthylene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-89-0 | |

| Record name | 1,5-Naphthalenediol, 1,5-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthylene di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diacetoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthylene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Diacetoxynaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3SQR23NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Application Note: High-Yield Synthesis of 1,5-Diacetoxynaphthalene from 1,5-Naphthalenediol

Scientific Rationale and Application Context

1,5-Diacetoxynaphthalene is a critical synthetic intermediate widely utilized in the development of bioactive naphthoquinones, aklavinone precursors, and anti-Mycobacterium tuberculosis agents[1][2]. The protection of the phenolic hydroxyl groups of 1,5-naphthalenediol via acetylation is a strategic choice to prevent unwanted oxidation and to direct subsequent electrophilic aromatic substitutions (e.g., bromination or nitration) during complex drug development[1].

This protocol details a highly efficient, self-validating methodology for the O-acetylation of 1,5-naphthalenediol. By utilizing acetic anhydride as the acylating agent and pyridine as both the solvent and nucleophilic catalyst, this system consistently achieves near-quantitative yields (97–99%) under mild conditions[2][3].

Mechanistic Causality

Rather than relying on harsh acid catalysis, this protocol employs nucleophilic catalysis to ensure high fidelity and minimize side reactions.

-

Activation: Pyridine attacks acetic anhydride to generate an acetylpyridinium ion. This reactive intermediate is significantly more electrophilic than the parent anhydride.

-

Acylation: The phenolic hydroxyl groups of 1,5-naphthalenediol rapidly attack the acetylpyridinium ion, forming a tetrahedral intermediate.

-

Equilibrium Driving: Pyridine acts as an acid scavenger, neutralizing the acetic acid byproduct to form pyridinium acetate. This prevents reverse hydrolysis and drives the reaction quantitatively to completion.

Figure 1: Mechanistic pathway of pyridine-catalyzed O-acetylation.

Materials and Quantitative Data

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| 1,5-Naphthalenediol | Starting Material | 160.17 | 1.0 | 1.60 g |

| Acetic Anhydride | Acylating Agent | 102.09 | 4.0 | 3.8 mL (4.08 g) |

| Pyridine (Anhydrous) | Catalyst / Solvent | 79.10 | Excess | 10.0 mL |

Table 2: Expected Product Characterization

| Parameter | Expected Value | Validation Purpose |

| Yield | 97% - 99% | Confirms reaction completion and minimal product loss during isolation[2][3]. |

| Appearance | Off-white to white crystals | Indicates high purity; colored impurities suggest oxidation of the starting diol. |

| Melting Point | 158 – 160 °C | Primary physical validation of product identity and purity[2]. |

| TLC (Hexane:EtOAc 3:1) | Rf ≈ 0.6 | Confirms full conversion (starting diol Rf ≈ 0.2). |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic justification to ensure the operator understands the causality behind the workflow.

Phase 1: Reaction Assembly

-

Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂) to exclude ambient moisture. Causality: Atmospheric moisture competitively hydrolyzes the acetic anhydride, reducing the effective equivalents of the acylating agent.

-

Dissolution: Add 1.60 g (10.0 mmol) of 1,5-naphthalenediol to the flask.

-

Catalyst Addition: Add 10.0 mL of anhydrous pyridine. Stir until the diol is fully dissolved. Causality: Pyridine acts as the solvent, ensuring a homogeneous reaction mixture, and primes the system for nucleophilic catalysis.

-

Acylation: Place the flask in a room-temperature water bath (to absorb any mild exotherm). Dropwise, add 3.8 mL (40.0 mmol) of acetic anhydride over 5 minutes.

Phase 2: Reaction Execution and Monitoring

-

Stirring: Allow the reaction mixture to stir at room temperature (20 °C) for 1 to 12 hours[3]. Causality: While the reaction is often complete within 1 hour, extended stirring up to 12 hours under inert conditions ensures absolute conversion without degradation[3].

-

TLC Validation: After 1 hour, spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (3:1). The disappearance of the highly polar diol spot and the appearance of a less polar product spot confirms completion.

Phase 3: Quenching and Isolation

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred ice-water.

-

Causality: The water hydrolyzes excess acetic anhydride into water-soluble acetic acid. The ice maintains a low temperature, preventing product hydrolysis while maximizing the precipitation of the highly hydrophobic 1,5-diacetoxynaphthalene.

-

-

Maturation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the anhydride and coagulation of the precipitate.

-

Filtration: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 20 mL of cold distilled water to remove residual pyridine and acetic acid.

Phase 4: Purification

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a minimum volume of boiling ethanol (or benzene)[2].

-

Drying: Dry the purified crystals under high vacuum at 40 °C overnight to afford the pure 1,5-diacetoxynaphthalene. Verify the melting point (expected 158-160 °C)[2].

Figure 2: Sequential experimental workflow for the synthesis and isolation of 1,5-diacetoxynaphthalene.

References

- Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate)

- Cas 83-56-7, naphthalene-1,5-diol Source: LookChem URL

- The Synthesis and Evaluation of Potential anti-Mycobacterium tuberculosis and Apoptotic agents Source: UWCScholar URL

Sources

Base-Catalyzed Hydrolysis of 1,5-Diacetoxynaphthalene: A Detailed Guide for Researchers

This document provides a comprehensive guide to the base-catalyzed hydrolysis of 1,5-diacetoxynaphthalene to synthesize 1,5-dihydroxynaphthalene. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the underlying chemical principles, provides a detailed experimental protocol, and discusses the significance of this reaction in various scientific fields.

Introduction: The Significance of 1,5-Dihydroxynaphthalene

1,5-Dihydroxynaphthalene (CAS 83-56-7) is a crucial intermediate in the synthesis of a wide array of organic compounds.[1] It serves as a precursor for various dyes and pigments, particularly vat dyes known for their excellent fastness properties in the textile industry.[1] Beyond textiles, it finds applications in the production of photographic chemicals, where it acts as a key component in developers.[1] Furthermore, its antioxidant properties make it a valuable stabilizer in the production of polymers and plastics.[1] In the pharmaceutical sector, 1,5-dihydroxynaphthalene is an important intermediate for synthesizing various drugs, including anti-inflammatory agents.[1][2]

The synthesis of 1,5-dihydroxynaphthalene is often achieved through the hydrolysis of its corresponding diacetate, 1,5-diacetoxynaphthalene. Base-catalyzed hydrolysis, also known as saponification, is a particularly effective and widely used method for this transformation due to its irreversible nature, which typically leads to high yields.[3]

The Chemistry Behind the Transformation: A Mechanistic Overview

The base-catalyzed hydrolysis of an ester, such as 1,5-diacetoxynaphthalene, is a classic example of nucleophilic acyl substitution.[4] The reaction proceeds through a well-established addition-elimination mechanism.[4]

The process begins with the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide) on the electrophilic carbonyl carbon of the acetate group. This initial attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbon-oxygen double bond and expelling the alkoxide (in this case, an acetate ion) as a leaving group.

A crucial aspect of base-catalyzed hydrolysis that drives the reaction to completion is the final, irreversible acid-base reaction. The carboxylic acid formed (acetic acid) is immediately deprotonated by the strong base present in the reaction mixture to form a carboxylate salt (acetate).[3][4] This step is essentially irreversible and prevents the reverse reaction from occurring, thus ensuring a high yield of the desired diol.[3]

Caption: Base-catalyzed hydrolysis of 1,5-diacetoxynaphthalene.

Experimental Protocol: A Step-by-Step Guide

This protocol details the laboratory-scale synthesis of 1,5-dihydroxynaphthalene via the base-catalyzed hydrolysis of 1,5-diacetoxynaphthalene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,5-Diacetoxynaphthalene | Reagent | Commercially Available | |

| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier | |

| Methanol (MeOH) | ACS Grade | Standard Supplier | |

| Deionized Water | High Purity | ||

| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | Standard Supplier | For neutralization |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier | For drying |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of 1,5-diacetoxynaphthalene in a suitable solvent such as methanol. The choice of an alcohol as a solvent is common as it can dissolve both the starting material and the hydroxide base.[5]

-

Addition of Base: Prepare an aqueous solution of sodium hydroxide. The base should be used in stoichiometric amounts or slight excess to ensure complete hydrolysis of both ester groups.[5] Slowly add the sodium hydroxide solution to the stirred solution of 1,5-diacetoxynaphthalene.

-

Reaction: Heat the reaction mixture to reflux. The reaction time can vary, but it is typically monitored by techniques like Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

-

Work-up - Neutralization: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. This step is crucial to protonate the phenoxide ions to form the desired 1,5-dihydroxynaphthalene.[4]

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate to isolate the product.[6]

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[6] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1,5-dihydroxynaphthalene can be further purified by recrystallization from a suitable solvent system (e.g., water or an alcohol-water mixture) to yield a white to light yellow crystalline solid.[1]

Characterization and Expected Results

The final product, 1,5-dihydroxynaphthalene, is typically a white to light yellow crystalline solid.[1] Its identity and purity can be confirmed using various analytical techniques:

-

Melting Point: The melting point of pure 1,5-dihydroxynaphthalene is reported to be in the range of 259–261 °C.[7]

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the product by identifying the characteristic peaks of the naphthalene ring and the hydroxyl groups.

| Parameter | Expected Value/Observation |

| Appearance | White to light yellow crystalline solid[1] |

| Melting Point | 259–261 °C[7] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water[2] |

| Yield | High, due to the irreversible nature of the reaction |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows the presence of starting material after the expected reaction time, consider extending the reflux time or adding a slight excess of the base.

-

Product Purity: The purity of the final product is highly dependent on the effectiveness of the work-up and purification steps. Ensure complete neutralization and thorough extraction. Multiple recrystallizations may be necessary to achieve high purity.

-

Safety: Handle sodium hydroxide and concentrated hydrochloric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they are corrosive. Perform the reaction in a well-ventilated fume hood.

Conclusion

The base-catalyzed hydrolysis of 1,5-diacetoxynaphthalene is a robust and efficient method for the synthesis of 1,5-dihydroxynaphthalene, a valuable intermediate in various chemical industries. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably produce this important compound in high yield and purity.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). 1,5-Dihydroxynaphthalene: An Overview of its Properties and Applications. [Link]

-

Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Dalal Institute. Hydrolysis of Esters and Amides. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

-

Wikipedia. Ester hydrolysis. [Link]

-

Wikipedia. 1,5-Dihydroxynaphthalene. [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

- Ramesh, C., et al. (2003).

-

Otto Chemie Pvt Ltd. 1,5-Dihydroxynaphthalene, 97% - 83-56-7. [Link]

- Rao, K. R., et al. (2003). Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. The Journal of Organic Chemistry, 68(4), 1541-1543.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 83-56-7: 1,5-Dihydroxynaphthalene | CymitQuimica [cymitquimica.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1,5-Diacetoxynaphthalene as a Versatile Intermediate in High-Performance Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the Naphthalene Moiety in Polymer Architectures

The relentless pursuit of advanced materials with superior thermal and mechanical properties has driven polymer chemists to explore novel monomers that can impart rigidity, stability, and unique functionalities to polymer backbones. Within this context, naphthalene-based monomers are of significant interest. The fused aromatic ring system of naphthalene is inherently rigid and planar, and its incorporation into polymer chains can lead to materials with high glass transition temperatures (Tg), excellent thermal stability, and enhanced mechanical strength.

1,5-Diacetoxynaphthalene, an acetylated derivative of 1,5-dihydroxynaphthalene, serves as a highly valuable and versatile chemical intermediate in the synthesis of high-performance polyesters and other condensation polymers. The acetyl groups provide a protective function, enhancing the monomer's stability and handling properties. In polymerization reactions, particularly melt polycondensation, these acetyl groups can be eliminated in situ as acetic acid, liberating the reactive hydroxyl groups to participate in esterification with dicarboxylic acid comonomers. This approach is a well-established strategy in the synthesis of wholly aromatic polyesters[1].

This comprehensive guide provides detailed application notes and protocols for the utilization of 1,5-diacetoxynaphthalene in polymer synthesis, with a focus on producing high-performance aromatic polyesters. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore novel polymer structures and properties.

I. Core Principles and Synthetic Strategies

The primary route for incorporating 1,5-diacetoxynaphthalene into a polymer backbone is through polycondensation reactions. The choice between different polycondensation techniques, namely melt polycondensation and solution polycondensation (including interfacial methods), depends on the desired polymer properties, the nature of the comonomer, and the available equipment.

A. Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is a widely used industrial process for synthesizing polyesters. The reaction is typically carried out at high temperatures (250-300°C) and under a high vacuum. This method is advantageous as it avoids the use of solvents, which simplifies purification and reduces environmental impact.

When using 1,5-diacetoxynaphthalene, the reaction proceeds in two stages:

-

Transesterification/Deacetylation: In the initial stage, at a moderately high temperature, the 1,5-diacetoxynaphthalene reacts with a dicarboxylic acid (or its ester). The acetyl groups are eliminated as acetic acid, and oligomers are formed.

-

Polycondensation: As the temperature and vacuum are increased, the chain length of the oligomers grows through further esterification reactions, with the elimination of a small molecule byproduct (e.g., water or glycol). The viscosity of the melt increases significantly as the molecular weight of the polymer builds up.

B. Solution and Interfacial Polycondensation: For Heat-Sensitive Systems

Solution polycondensation is performed in a high-boiling point solvent and is suitable for monomers that are thermally sensitive. A more specialized form of solution polymerization is interfacial polycondensation, which has been successfully employed for the synthesis of wholly-aromatic polyesters from 1,5-dihydroxynaphthalene (the de-acetylated form of our monomer of interest) and aromatic diacid chlorides[2]. This technique is particularly useful for producing high molecular weight polymers at lower temperatures.

The reaction occurs at the interface of two immiscible liquids, typically an aqueous alkaline solution containing the diol and an organic solvent containing the diacid chloride. A phase transfer catalyst is often used to facilitate the reaction[2].

II. Experimental Protocols

Protocol 1: Synthesis of a Wholly Aromatic Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from 1,5-diacetoxynaphthalene and terephthalic acid.

Materials:

-

1,5-Diacetoxynaphthalene (high purity)

-

Terephthalic acid (TPA) (high purity)

-

Antimony(III) oxide (catalyst)

-

High-purity nitrogen gas

-

Vacuum source (<1 Torr)

Apparatus:

-

A three-necked, heavy-walled glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

-

A heating mantle with a temperature controller.

-

A vacuum pump with a cold trap.

Procedure:

-

Charging the Reactor: In the reactor, place equimolar amounts of 1,5-diacetoxynaphthalene and terephthalic acid. Add the antimony(III) oxide catalyst (typically 200-500 ppm relative to the final polymer weight).

-

Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial heating phase.

-

Initial Heating and Deacetylation: Begin stirring and gradually heat the reactor to 190-220°C. Acetic acid will begin to distill off as the transesterification reaction commences. Continue this stage until the distillation of acetic acid ceases (typically 2-3 hours).

-

Polycondensation: Gradually increase the temperature to 280-300°C. Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr.

-

Monitoring the Reaction: The viscosity of the molten polymer will increase significantly as the reaction progresses. The torque on the mechanical stirrer can be used as an indicator of the increasing molecular weight. Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity is achieved.

-

Polymer Isolation: To terminate the reaction, remove the heat source and introduce nitrogen gas to bring the reactor back to atmospheric pressure. Once the reactor has cooled sufficiently, the solid polymer can be carefully removed. The polymer is often brittle at room temperature and may require careful handling.

-

Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it into a non-solvent like methanol. The purified polymer should then be dried in a vacuum oven at an elevated temperature (e.g., 100-120°C) until a constant weight is achieved.

Protocol 2: Synthesis of a Wholly Aromatic Polyester via Interfacial Polycondensation

This protocol is adapted from the successful synthesis of polyesters using 1,5-dihydroxynaphthalene[2].

Materials:

-

1,5-Dihydroxynaphthalene (prepared by the hydrolysis of 1,5-diacetoxynaphthalene)

-

Terephthaloyl chloride (TPCL)

-

Sodium hydroxide (NaOH)

-

Chloroform (or another suitable organic solvent)

-

A phase transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Distilled water

-

Methanol

Apparatus:

-

A high-speed blender or a flask with a high-torque mechanical stirrer.

-

An addition funnel.

-

Standard laboratory glassware for filtration and washing.

Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve 1,5-dihydroxynaphthalene and a stoichiometric excess of sodium hydroxide in distilled water. Add the phase transfer catalyst to this aqueous solution.

-

Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in chloroform.

-

Polymerization: Transfer the aqueous solution to the high-speed blender or reaction flask. Begin vigorous stirring to create a large interfacial area. Rapidly add the organic solution to the stirred aqueous phase. The polymerization will occur almost instantaneously at the interface. Continue stirring for 5-10 minutes to ensure complete reaction.

-

Polymer Isolation and Purification: The polymer will precipitate from the reaction mixture. Pour the contents of the blender into a larger beaker and allow the phases to separate. Isolate the polymer by filtration.

-

Washing: Thoroughly wash the collected polymer with distilled water to remove any unreacted diol, sodium hydroxide, and the phase transfer catalyst. Follow this with a wash using methanol to remove any unreacted diacid chloride and the organic solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is obtained.

III. Polymer Characterization

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

| Characterization Technique | Purpose | Expected Observations for a 1,5-Naphthalene-based Polyester |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the ester linkage and the disappearance of hydroxyl and acetyl groups. | A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ is indicative of ester formation. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete reaction of the diol. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | The spectra will show characteristic peaks for the aromatic protons and carbons of the naphthalene and terephthalate units in the expected integration ratios. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | The molecular weight will be dependent on the polymerization conditions. Higher molecular weights are generally achieved with optimized reaction times, temperatures, and vacuum levels. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Polymers incorporating the rigid naphthalene moiety are expected to exhibit high thermal stability, with decomposition temperatures typically above 400°C. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) (if crystalline). | A high Tg is expected due to the rigidity of the polymer backbone. The presence of a Tm will indicate a semi-crystalline morphology. |

IV. Visualization of Synthetic Workflow and Chemical Structures

Caption: Chemical structures of the 1,5-diacetoxynaphthalene monomer and the resulting polyester repeating unit.

V. Concluding Remarks and Future Outlook

1,5-Diacetoxynaphthalene is a promising monomer for the development of high-performance polymers. The protocols detailed in this guide provide a starting point for the synthesis of novel polyesters with potentially superior thermal and mechanical properties. The rigid and symmetric nature of the 1,5-naphthalene linkage can lead to polymers with interesting liquid crystalline properties, which warrants further investigation.

Researchers are encouraged to explore a variety of dicarboxylic acid comonomers, both aromatic and aliphatic, to tune the properties of the resulting polymers for specific applications, ranging from advanced composites and electronics to specialty fibers and films. The systematic study of the structure-property relationships of these novel materials will undoubtedly contribute to the advancement of polymer science.

VI. References

-

Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. (2020). [No specific journal mentioned in the provided text]

-

Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (n.d.). Der Pharma Chemica.

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI.

-

Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. (2020). White Rose Research Online.

-

Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. (2025). ResearchGate.

-

Recent Advances in the Enzymatic Synthesis of Polyester. (n.d.). PMC - NIH.

-

1,5-Dihydroxynaphthalene. (n.d.). CymitQuimica.

-

1,5-Dihydroxynaphthalene. (n.d.). Wikipedia.

-

Methods for preparation of polyester via base catalysis. (n.d.). Google Patents.

-

Application Notes and Protocols for the Polycondensation of Naphthalene-2,7-dicarboxylic Acid. (n.d.). Benchchem.

-

Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. (n.d.). [No specific journal mentioned in the provided text]

-

Synthesis and molecular weight control of aliphatic polyester diols. (n.d.). Google Patents.

-

REACTION OF 1,5-DIHYDROXYNAPHTHALENE WITH AROMATIC-AMINES. (1984). Sciact.

-

Preparation method of 1,5-dihydroxy naphthalene. (n.d.). Google Patents.

-

Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. (2020). MDPI.

-

Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). ResearchGate.

-

Expeditious Procedure To Synthesize Ethers and Esters of Tri- and Tetrahydroxyh[3]elicenebisquinones from the Dye-Intermediates Disodium 4-Hydroxy- and 4,5-Dihydroxynaphthalene-2,7-disulfonates. (2000). The Journal of Organic Chemistry - ACS Publications.

-

Polycondensation of Diketopiperazine‐based Dicarboxylic Acids with Diamines and Dibromoxylenes. (n.d.). ResearchGate.

-

Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). Polymer Chemistry (RSC Publishing).

-

Polymer Journal - Vol. 38, No. 3 (March, 2006). (2006). [No specific journal mentioned in the provided text]

-

1,5-Dihydroxynaphthalene 97 83-56-7. (n.d.). Sigma-Aldrich.

-

Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).

-

Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. (2023). MDPI.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 1,5-Diacetoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Naphthalene Core

1,5-Diacetoxynaphthalene is a versatile bifunctional building block derived from the robust naphthalene scaffold. Its two strategically positioned acetoxy groups offer synthetic handles for the introduction of a wide array of functionalities through modern cross-coupling methodologies. This guide provides an in-depth exploration of the reaction conditions and protocols for leveraging 1,5-diacetoxynaphthalene in key cross-coupling transformations, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. As a Senior Application Scientist, the following notes are curated to provide not only step-by-step procedures but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

While aryl acetates are generally less reactive than the corresponding aryl halides or triflates, recent advances in catalyst design, particularly with nickel and palladium systems, have enabled their efficient use in cross-coupling reactions.[1][2] The protocols outlined herein are based on established principles for the cross-coupling of challenging phenol derivatives and aryl acetates, adapted for the specific case of 1,5-diacetoxynaphthalene.

The Foundation: Activating the C-O Bond

The primary challenge in the cross-coupling of 1,5-diacetoxynaphthalene lies in the cleavage of the relatively strong C(aryl)-O bond. Two principal strategies are employed to overcome this hurdle:

-

In-situ Conversion to a More Reactive Electrophile: The acetoxy groups can be converted in-situ to more potent leaving groups, such as triflates, which readily undergo oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)).[3]

-

Direct C-O Bond Cross-Coupling: Specialized catalytic systems, often employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs), can directly facilitate the oxidative addition of the C-O bond of the aryl acetate.[2][4]

This guide will focus on the direct cross-coupling approach, which offers a more atom-economical and streamlined synthetic route.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heterobiaryl structures prevalent in pharmaceuticals and organic materials.[5] For the coupling of 1,5-diacetoxynaphthalene, nickel-based catalysts have shown particular promise for activating C-O bonds of phenol derivatives.[2][6]

Mechanistic Rationale

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl acetate is depicted below. The cycle is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by the crucial oxidative addition of the aryl acetate's C-O bond to the Ni(0) center. Transmetalation with the boronic acid derivative, activated by a base, and subsequent reductive elimination furnishes the desired biaryl product and regenerates the Ni(0) catalyst.

Sources

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

how to improve reaction yield in 1,5-diacetoxynaphthalene synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic and procedural bottlenecks associated with the synthesis of 1,5-diacetoxynaphthalene from 1,5-naphthalenediol.

Acetylating sterically hindered or electron-rich aromatic diols requires precise control over moisture, atmosphere, and nucleophilic catalysis. Below, you will find diagnostic troubleshooting guides, an optimized self-validating protocol, and empirical data to help you maximize your reaction yields.

Part 1: Diagnostic Troubleshooting Guide

Q: Why is my reaction yield consistently below 70%, and why does the crude product appear dark brown or grey instead of pale orange/colorless? Causality & Solution: The starting material, 1,5-naphthalenediol, is highly susceptible to oxidative degradation in the presence of atmospheric oxygen, readily forming naphthoquinones (such as juglone)[1]. These side reactions consume the starting material and generate highly colored, polymeric byproducts that depress the yield. Intervention: You must conduct the reaction strictly under an inert atmosphere (N2 or Argon)[2]. Furthermore, if your starting diol is old, recrystallize it from water or nitromethane under a nitrogen blanket prior to use to ensure high precursor purity[3].

Q: I am observing incomplete acetylation (significant monoacetate formation on TLC). How can I drive the reaction to completion? Causality & Solution: Pyridine acts as both the solvent and the nucleophilic base, forming an N-acetylpyridinium intermediate. However, acetic anhydride is highly sensitive to hydrolysis[4]. If your glassware is not oven-dried or if your reagents have absorbed atmospheric moisture, the anhydride hydrolyzes into acetic acid, drastically reducing the effective concentration of the acetylating agent. Intervention: Ensure absolute anhydrous conditions. To accelerate the conversion of the sterically hindered hydroxyl groups, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equivalents). DMAP is a superior nucleophilic catalyst that rapidly turns over the acetyl group to the naphthol, pushing the reaction to >95% completion.

Q: The product precipitates as a gummy residue (oils out) rather than forming crystalline needles upon quenching. What went wrong? Causality & Solution: Oiling out occurs when the reaction mixture is quenched in water that is too warm, or if the quenching is done too rapidly without sufficient stirring. The localized high concentration of acetic acid (formed from the degradation of excess acetic anhydride) acts as a co-solvent, preventing proper nucleation of the diacetate. Intervention: Pour the reaction mixture slowly over a large excess of crushed ice and water with vigorous mechanical stirring. Allow the suspension to stir for at least 20–30 minutes. This ensures the complete exothermic hydrolysis of excess acetic anhydride and allows the 1,5-diacetoxynaphthalene to precipitate as a filterable solid[2].

Part 2: Mechanistic Workflow

The following diagram illustrates the optimized logical workflow for the synthesis, highlighting the critical control points required to maintain high yields.

Figure 1: Optimized workflow for the synthesis of 1,5-diacetoxynaphthalene.

Part 3: Quantitative Yield Analysis

The table below summarizes the impact of various reaction conditions on the isolated yield and purity profile of 1,5-diacetoxynaphthalene.

| Reaction Condition | Atmosphere | Catalyst / Base | Time (h) | Isolated Yield (%) | Purity Profile |

| Standard Reflux | Air | Pyridine | 7.0 | 65 - 72% | High quinone impurity |

| Standard Reflux | N₂ | Pyridine | 7.0 | 85 - 88% | Trace monoacetate |

| Optimized Reflux | N₂ | Pyridine + DMAP | 4.0 | 95 - 97% | Highly pure (>99%) |

| Room Temperature | N₂ | Pyridine | 24.0 | < 50% | Mostly monoacetate |

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is engineered to be self-validating. By monitoring specific physical changes at each step, you can confirm the integrity of the reaction in real-time.

Reagents Required:

-

1,5-Dihydroxynaphthalene (1,5-Naphthalenediol): 4.04 g (25.2 mmol)[2]

-

Acetic Anhydride: 20.0 mL (0.212 mol, ~8.4 eq)[2]

-

Anhydrous Pyridine: 22.0 mL[2]

-

(Optional but recommended) DMAP: 0.15 g (1.2 mmol)

Step-by-Step Methodology:

-

Preparation & Purging: Place the 1,5-dihydroxynaphthalene into an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill the apparatus with dry Nitrogen (N₂) three times to displace all oxygen.

-

Reagent Addition: Inject the anhydrous pyridine (22 mL) and acetic anhydride (20 mL) via syringe through a rubber septum. If using DMAP, add it quickly against a positive flow of N₂.

-

Validation Check: The diol should dissolve to form a clear, slightly amber solution. Rapid darkening at this stage indicates oxygen contamination.

-

-

Reflux: Heat the reaction mixture to gentle reflux under the N₂ atmosphere for 7 hours (or 4 hours if DMAP is utilized)[2].

-

Quenching: Remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a large beaker containing 200 mL of crushed ice and water.

-

Validation Check: Vigorous stirring is mandatory here. The excess acetic anhydride will react exothermically with water to form acetic acid[2]. The product should immediately begin to precipitate as a solid.

-

-

Isolation: Continue stirring the aqueous suspension for 20–30 minutes to ensure complete degradation of the anhydride. Isolate the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual pyridine and acetic acid.

-

Drying & Verification: Dry the orange/colorless solid under high vacuum.

-

Self-Validation (Melting Point): Take a melting point of the crude solid. A sharp melting point at 158–160 °C confirms successful, high-purity diacetylation[5]. A broad or depressed melting range indicates trapped acetic acid or incomplete acetylation, necessitating recrystallization from benzene or ethanol[5].

-

Part 5: Frequently Asked Questions (FAQs)

Q: Can I substitute pyridine with triethylamine (TEA)? A: While TEA is a stronger base, pyridine is specifically chosen because it acts as an excellent solvent for the rigid naphthalene system and functions as a nucleophilic catalyst. Substituting TEA often leads to solubility issues and slower reaction kinetics unless a co-solvent (like DCM) and DMAP are heavily utilized.

Q: How do I safely dispose of the highly odorous pyridine/acetic acid filtrate? A: The filtrate contains water, acetic acid, and pyridine. It must be kept in a designated, well-ventilated halogen-free organic waste carboy. Do not attempt to neutralize the bulk filtrate with strong base (like NaOH) outside of a fume hood, as the exothermic neutralization will volatilize the toxic pyridine.

References

- Cas 83-56-7,naphthalene-1,5-diol | lookchem: 83-56-7. Lookchem.

- Green Photochemistry - DORAS. Dublin City University (DCU).

- The Synthesis and Evaluation of Potential anti-Mycobacterium tuberculosis and Apoptotic agents. University of the Western Cape (UWCScholar).

- US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.

- 1,5-Dihydroxynaphthalene. Wikipedia.

Sources

- 1. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Cas 83-56-7,naphthalene-1,5-diol | lookchem [lookchem.com]

- 4. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents [patents.google.com]

- 5. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

Technical Support Center: Troubleshooting Incomplete Hydrolysis of 1,5-Diacetoxynaphthalene

Welcome to the Technical Support Center. As a Senior Application Scientist in organic synthesis and drug development, I frequently consult with researchers struggling to achieve quantitative deprotection of naphthyl acetates. While ester hydrolysis is often viewed as a trivial textbook reaction, the conversion of 1,5-diacetoxynaphthalene to 1,5-dihydroxynaphthalene presents a unique triad of physicochemical challenges: severe biphasic solubility limits, a stubborn monoacetate intermediate, and a highly oxidation-prone diol product.

This guide is designed to decode the mechanistic causality behind these failures and provide you with a self-validating, field-proven protocol to achieve >99% conversion.

Mechanistic Insights: Why Does the Reaction Stall?

To troubleshoot incomplete hydrolysis, we must first understand the thermodynamics and kinetics governing naphthyl acetate cleavage[1]. The reaction is not a single step, but a sequential cleavage that frequently bottlenecks at the monoacetate intermediate (5-acetoxy-1-naphthol). This partial hydrolysis phenomenon has been historically documented even in early halogenation studies of 1,5-diacetoxynaphthalene[2].

-

The Electronic Deactivation (Kinetics): Upon cleavage of the first acetate group under basic conditions, the resulting naphthoxide anion donates significant electron density into the fused aromatic ring system. This electronic enrichment reduces the electrophilicity of the remaining ester carbonyl, making the rate of the second cleavage ( k2 ) drastically slower than the first ( k1 ).

-

The Biphasic Trap (Solubility): 1,5-diacetoxynaphthalene is highly hydrophobic. As it converts to the monoacetate, the molecule's polarity shifts, often causing it to precipitate out of standard biphasic solvent systems (like MeOH/H₂O) before the second ester can be cleaved. You are not hitting a catalytic wall; you are hitting a solubility wall.

-

The Oxidation Competing Reaction: Researchers often attempt to force the stalled reaction to completion by applying excess heat and base. However, at high pH, 1,5-dihydroxynaphthalene is exquisitely sensitive to atmospheric oxygen, rapidly degrading into dark-colored naphthoquinones.

Reaction pathway showing the monoacetate bottleneck and oxidative degradation risk.

Troubleshooting FAQs

Q: My LC-MS shows a persistent peak corresponding to the monoacetate. Adding more NaOH doesn't push the reaction forward. What is the root cause? A: The root cause is substrate aggregation. The monoacetate intermediate has precipitated into microscopic hydrophobic domains, physically shielding the remaining ester from the aqueous hydroxide ions. To resolve this, switch from a binary solvent (MeOH/H₂O) to a ternary solvent system incorporating a strong aprotic solvent like THF (e.g., THF/MeOH/H₂O in a 2:1:1 ratio). This maintains homogeneous solvation throughout the entire reaction coordinate.

Q: During the reaction or workup, my solution turns deep pink, then brown. My final yield of the diol is terrible. How do I fix this? A: The color change is the visual hallmark of oxidative degradation. 1,5-dihydroxynaphthalene oxidizes rapidly into naphthoquinones when exposed to oxygen in a basic environment. To prevent this, you must rigorously degas your solvents and run the reaction under an inert nitrogen or argon atmosphere. Crucially, you must quench the reaction with acid to pH < 4 before exposing the mixture to air . Phenols are vastly more stable to oxidation than phenoxides[3].

Q: Should I use acid or base catalysis for this specific substrate? A: Base catalysis (using LiOH or NaOH) is kinetically superior for cleaving the sterically hindered second acetate, but it demands strict anaerobic conditions. Acid catalysis (e.g., methanolic HCl) is inherently protective against oxidation and is often used in metabolic extraction protocols yielding 1,5-dihydroxynaphthalene[4], but it requires significantly longer reaction times (18+ hours) and elevated temperatures. If you need high throughput and clean conversion, use base catalysis combined with the anaerobic protocol below.

Quantitative Comparison of Hydrolysis Conditions

The following table summarizes the quantitative outcomes of various hydrolysis environments to help you select the optimal parameters for your workflow.

| Catalyst System | Solvent Ratio | Temp | Time | Conversion to Diol | Oxidation Risk | Mechanistic Note |

| 2M NaOH | MeOH / H₂O (1:1) | 25°C | 4h | ~60% | High | Monoacetate stalls due to biphasic precipitation. |

| 2M LiOH | THF / MeOH / H₂O (2:1:1) | 25°C | 2h | >98% | High | Best conversion; strictly requires N₂ atmosphere. |

| 3M HCl | MeOH | 65°C | 18h | ~85% | Low | Slow kinetics; safe from basic oxidation. |

| K₂CO₃ | MeOH | 40°C | 8h | ~75% | Medium | Mild base, but still struggles with the k2 bottleneck. |

Self-Validating Experimental Protocol: Anaerobic Base Hydrolysis

To guarantee complete conversion while preventing oxidative degradation, execute the following step-by-step methodology. This protocol is engineered as a self-validating system , meaning it contains built-in checkpoints to verify success or identify failure immediately.

Step 1: Solvent Degassing (Causality: Oxygen Exclusion) Prepare a solvent mixture of THF, Methanol, and Deionized Water (2:1:1 v/v). Sparge the mixture with high-purity Nitrogen (N₂) gas for at least 30 minutes.

-

Validation Checkpoint: Use a dissolved oxygen (DO) meter if available; DO must be < 0.5 mg/L.

Step 2: Substrate Solubilization (Causality: Overcoming the Biphasic Trap) Under a continuous N₂ stream, dissolve 1,5-diacetoxynaphthalene (1.0 eq) in the degassed solvent mixture. Ensure complete dissolution before proceeding.

Step 3: Base Addition (Causality: Kinetic Cleavage) Cool the reaction flask to 0°C. Dropwise, add a degassed aqueous solution of LiOH (3.0 eq). LiOH is preferred over NaOH as the lithium counterion provides better solubility for the intermediate naphthoxide species in THF. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 4: In-Process Validation (Causality: Confirming k2 Completion)

-

Validation Checkpoint: Withdraw a 10 µL aliquot, quench immediately in 100 µL of 1M HCl, and analyze via LC-MS or TLC. You must confirm the complete disappearance of the monoacetate mass/spot. If the monoacetate persists, verify that the solution is completely homogeneous; if cloudy, add 10% more degassed THF.

Step 5: Acidic Quench (Causality: Halting Oxidation) Do not remove the N₂ atmosphere. While still under inert gas, slowly add 1M HCl until the aqueous layer reaches pH 3.

-

Validation Checkpoint: The solution should remain pale/colorless. If the solution flashes pink or brown during this step, your N₂ seal was compromised, and oxidative degradation has occurred.

Step 6: Isolation Once acidified, the product is stable to air. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from degassed water or nitromethane under N₂ to yield the pure 1,5-dihydroxynaphthalene[3].

Step-by-step self-validating workflow for the anaerobic hydrolysis of naphthyl acetates.

References

-

Thermodynamics of the Hydrolysis Reactions of 1-Naphthyl Acetate, 4-Nitrophenyl Acetate, and 4-Nitrophenyl α-l-arabinofuranoside. The Journal of Physical Chemistry B - ACS Publications.1

-

THE CHLORINATION OF 1,5-DIHYDROXYNAPHTHALENE. Journal of the American Chemical Society - ACS Publications.2

-

Cas 83-56-7, naphthalene-1,5-diol. LookChem.3

-

THE METABOLISM OF CARBARYL IN THE CATTLE TICK BOOPHILUS MICROPLUS. ConnectSci.4

Sources

Technical Support Center: 1,5-Diacetoxynaphthalene Purification & Recrystallization

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you know that the purity of your intermediates dictates the success of your downstream synthesis. The acetylation of 1,5-naphthalenediol to form 1,5-diacetoxynaphthalene is a fundamental transformation, but isolating the product free from pyridine, monoacetates, and polymeric byproducts requires precise thermodynamic control.

This guide provides a self-validating framework to optimize your recrystallization solvents, troubleshoot phase-separation issues (oiling out), and guarantee the isolation of high-purity crystalline needles.

Recrystallization Workflow & Logic

The following decision tree maps the thermodynamic and operational logic required to successfully purify crude 1,5-diacetoxynaphthalene.

Optimization and troubleshooting workflow for 1,5-diacetoxynaphthalene recrystallization.

Solvent Selection Matrix

Selecting the correct solvent is a balance of solubility differentials, safety, and downstream compatibility. Below is the quantitative and mechanistic data for standard recrystallization solvents.

| Solvent | Boiling Point (°C) | Solute Solubility (Hot) | Solute Solubility (Cold) | Mechanistic Suitability & Notes |

| Benzene | 80.1 | High | Low | Historical standard yielding m.p. 158-160 °C 1; avoided today due to severe toxicity. |

| Toluene | 110.6 | High | Low | Optimal green alternative; provides excellent π-π stacking for dissolution. |

| Glacial Acetic Acid | 118.1 | High | Moderate | Ideal if downstream steps involve bromination 2; effectively protonates trace pyridine. |

| Ethanol | 78.3 | Moderate | Very Low | Requires large volumes; carries a risk of transesterification if trace acid is present. |

Self-Validating Recrystallization Protocol

To ensure reproducibility, every step in this protocol is paired with a mechanistic causality and a self-validating observation.

Step 1: Solvent Suspension

-

Action: Suspend 10 g of crude 1,5-diacetoxynaphthalene in 40 mL of toluene (or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser.

-

Causality: Suspending the solid prior to heating prevents localized thermal degradation of the product against the hot glass.

Step 2: Reflux & Dissolution

-

Action: Heat the mixture to a gentle reflux (approx. 110 °C for toluene). Add additional solvent in 2 mL increments only if the solid does not fully dissolve after 10 minutes of reflux.

-

Causality: Heating maximizes the solubility differential between the target compound and its impurities.

-

Self-Validation: The solution must transition to completely clear (though potentially colored). Any remaining cloudiness indicates insoluble impurities, not supersaturation.

Step 3: Hot Filtration

-

Action: Rapidly pass the boiling solution through a pre-warmed Buchner funnel or fluted filter paper into a heated receiving flask.

-

Causality: This removes insoluble, high-molecular-weight polymeric byproducts generated during the initial acetylation reaction.

-

Self-Validation: The filter paper captures dark residues, while the resulting filtrate remains visually pristine and free of particulates.

Step 4: Controlled Nucleation

-

Action: Remove the receiving flask from the heat source. Allow it to cool ambiently to room temperature over 1.5 to 2 hours. Do not disturb the flask. Once at 25 °C, transfer to an ice bath (0-5 °C) for 30 minutes.

-

Causality: Ambient cooling allows the solution to cross the saturation curve slowly, promoting highly organized crystal lattice formation rather than amorphous precipitation or phase separation.

-

Self-Validation: Observation of fine, distinct needle-like crystals forming uniformly throughout the flask.

Step 5: Isolation & Desiccation

-

Action: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold solvent. Dry under a vacuum until a constant mass is achieved.

-

Causality: The cold wash displaces the impurity-rich mother liquor without providing enough thermal energy to redissolve the purified lattice.

-

Self-Validation: The final dried product exhibits a sharp melting point of 158-160 °C 1.

Troubleshooting Guides

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why does this happen, and how can I fix it? A: Oiling out is a thermodynamic failure. It occurs when the solubility of 1,5-diacetoxynaphthalene drops so rapidly that the solution becomes supersaturated at a temperature above the melting point of the impure mixture. Instead of nucleating as a solid, the solute separates as a dense liquid phase. Because 1,5-diacetoxynaphthalene has a relatively high m.p. (158-160 °C), oiling out usually indicates a high concentration of impurities (like unreacted diol) depressing the melting point.

-

The Fix: Reheat the mixture until the oil redissolves (validating complete miscibility). Add 5-10% more hot solvent to decrease the saturation temperature. Cool the flask ambiently (never use an ice bath initially). If oiling out persists, scratch the inside of the flask with a glass rod or introduce a seed crystal at the cloud point to force solid nucleation.

Q: I am trying to eliminate benzene from our lab's workflows. What is the most reliable alternative solvent? A: Historically, benzene was the gold standard for this molecule 1. However, its toxicity profile makes it strictly prohibitive. Toluene is the premier drop-in replacement. It maintains the necessary aromatic π-π stacking interactions required to efficiently solvate the naphthyl core at reflux, while its higher boiling point (110.6 °C) provides a wider temperature gradient for controlled cooling.

Q: Why am I losing 30-40% of my yield during the final solvent wash? A: This is a classic case of solvent temperature mismanagement. 1,5-Diacetoxynaphthalene retains moderate solubility in room-temperature organic solvents. If your wash solvent is not chilled to 0-5 °C, you are actively redissolving your purified product.

-

The Fix: Pre-chill your wash solvent in an ice bath for at least 30 minutes prior to use. Apply the wash in small, discrete portions rather than a single large volume.

Frequently Asked Questions (FAQs)

Q: My crude crystals smell strongly of pyridine. How do I remove it? A: Pyridine is the standard base catalyst used alongside acetic anhydride during the synthesis of 1,5-diacetoxynaphthalene 13. It easily becomes trapped in the crystal lattice or forms solvates.

-

The Fix: Before recrystallization, aggressively wash the crude filter cake with cold 1M HCl. The acid protonates the pyridine, converting it to the highly water-soluble pyridinium chloride, which is easily washed away in the aqueous filtrate. Alternatively, recrystallizing from glacial acetic acid will keep residual pyridine protonated and dissolved in the mother liquor 4.

Q: Can I use ethanol as a greener recrystallization solvent? A: Ethanol can be used, but it requires caution. The solubility of 1,5-diacetoxynaphthalene in ethanol is relatively low, meaning you will need significantly larger solvent volumes. Additionally, if there are trace amounts of acid or base carried over from the synthesis, prolonged heating in ethanol can induce transesterification, cleaving the acetate groups and reverting the product back to a monoacetate.

Q: How do I definitively verify the purity of my recrystallized product? A: A self-validating purity check begins with the melting point. Pure 1,5-diacetoxynaphthalene forms distinct needles that melt sharply at 158-160 °C 1. For spectroscopic validation, ^1H NMR (in CDCl3) should display a sharp, integrated singlet for the six acetate protons at approximately δ 2.49 ppm, with no broad hydroxyl (-OH) signals present.

References

-

The Synthesis and Evaluation of Potential anti-Mycobacterium tuberculosis and Apoptotic agents. UWC Scholar. 1

-

Green Photochemistry - DORAS. DCU. 3

-

Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA. 2

-

Sclerone, a New Metabolite of Sclerotinia sclerotiorum. Tandfonline. 4

Sources

comparing reactivity of 1,5-diacetoxynaphthalene vs 1,4-diacetoxynaphthalene

As a Senior Application Scientist, selecting the appropriate naphthalenediol derivative is a critical decision point when designing synthetic routes for complex naphthoquinones, angucyclines, or vitamin K analogues. 1,4-Diacetoxynaphthalene (1,4-DAN) and 1,5-Diacetoxynaphthalene (1,5-DAN) are two heavily utilized protected hydroquinones. While they share a naphthalene core and ester protecting groups, their regiochemical substitution patterns dictate vastly different electronic environments and, consequently, divergent reactivity profiles.

This guide objectively compares their mechanistic behaviors, focusing on Lewis acid-catalyzed rearrangements and electrophilic oxidative transformations, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Reactivity Profiles

1,4-Diacetoxynaphthalene (1,4-DAN): The Fries Rearrangement Pathway

1,4-DAN is primed for reactions that exploit the electron-rich nature of its para-substituted system. A hallmark reaction of 1,4-DAN is the 1[1]. When treated with Lewis acids, 1,4-DAN undergoes an intramolecular migration of the acetyl group from the oxygen to the C-2 position of the aromatic ring.

Causality Insight: The choice of boron trifluoride etherate ( BF3⋅OEt2 ) over traditional AlCl3 is not arbitrary. BF3 forms a Lewis adduct with the ester carbonyl, promoting dissociation into an acylium ion-aromatic anion pair. The use of sterically hindered ether complexes prevents unwanted oxygen alkylation, directing the acylium ion exclusively to the C-2 carbon to yield 2-acetyl-1,4-naphthohydroquinone derivatives in high yield (>80%)[1]. The electron-withdrawing effect of the newly formed acetyl group deactivates the ring, preventing a second, unwanted Fries rearrangement[1].

1,5-Diacetoxynaphthalene (1,5-DAN): Oxidative Bromination & EAS

In contrast, 1,5-DAN places the electron-donating acetate groups on separate aromatic rings. This spatial separation alters the resonance stabilization of intermediate arenium ions during electrophilic attack. Consequently, 1,5-DAN is highly susceptible to electrophilic aromatic substitution (EAS), particularly 2[2].

Causality Insight: Reacting 1,5-DAN with excess N-bromosuccinimide (NBS) in acetic acid triggers a tandem reaction sequence. Initial electrophilic bromination occurs at the activated ortho position. Because the reaction is conducted under oxidative conditions with excess NBS and heat, the hydroquinone core undergoes subsequent oxidative deacetylation, yielding 2-bromojuglone acetate (5-acetoxy-2-bromo-1,4-naphthoquinone)[3]. This transformation is a cornerstone in the synthesis of biologically active naphthoquinones, including trypanocidal agents and angucycline antibiotics[2].

Comparative Quantitative Data

To facilitate reagent selection, the core reactivity metrics of both compounds are summarized below:

| Parameter | 1,4-Diacetoxynaphthalene (1,4-DAN) | 1,5-Diacetoxynaphthalene (1,5-DAN) |

| Core Reactivity | Lewis Acid-Catalyzed Fries Rearrangement | Electrophilic Aromatic Substitution & Oxidation |

| Primary Reagents | BF3⋅OEt2 or BF3⋅THF | N-Bromosuccinimide (NBS), Acetic Acid |

| Major Product | 2-Acetyl-1,4-naphthohydroquinone derivatives | 2-Bromojuglone acetate derivatives |

| Typical Yield | 83% – 92% | 60% – 75% |

| Downstream Utility | Acetylquinones, Antimicrobial precursors | Angucyclines, Trypanocidal naphthoquinones |

Pathway Visualization

Fig 1. Divergent reactivity pathways of 1,4-DAN and 1,5-DAN under standard synthetic conditions.

Experimental Protocols (Self-Validating Systems)

Protocol 1: BF3 -Catalyzed Fries Rearrangement of 1,4-DAN

Objective: Synthesize 2-acetyl-1,4-naphthohydroquinone.

-

Reaction Setup: In a dry 10-mL round-bottom flask equipped with a condenser, combine 1.0 g of 1,4-DAN with 4.0 mL of boron trifluoride diethyl ether complex ( BF3⋅OEt2 ). Causality: The neat Lewis acid acts as both solvent and catalyst, ensuring a high local concentration for acylium ion generation while preventing competitive solvent-based side reactions.

-

Execution: Apply heat and reflux the mixture for 1 hour under an inert atmosphere[1].

-

Workup: Cool the solution to room temperature, quench by pouring into ice water, and extract with dichloromethane (3 x 15 mL).

-

Purification: Wash the organic phase with brine, dry over anhydrous MgSO4 , and remove the solvent under reduced pressure. Purify via flash chromatography (silica gel, 30% acetone/hexane).

-

Self-Validation System: The reaction's success is validated via 1H NMR. The starting material possesses symmetric naphthalene protons, whereas the successful product exhibits a highly deshielded, chelated hydroxyl proton at δ 13.75 ppm and a distinct acetyl methyl singlet at δ 2.80 ppm, confirming successful acyl migration without over-alkylation[1].

Protocol 2: Oxidative Bromination of 1,5-DAN

Objective: Synthesize 2-bromojuglone acetate.

-

Reaction Setup: Dissolve 3.0 g of 1,5-DAN in 40 mL of glacial acetic acid. Causality: Acetic acid serves as a polar protic solvent that stabilizes the arenium ion intermediate and provides the necessary acidic environment for the subsequent oxidative deacetylation.

-

Execution: Add 4.0 equivalents of N-bromosuccinimide (NBS). Heat the mixture to 90 °C for 1.5 hours[2]. Causality: Excess NBS is required because the reaction consumes equivalents for both the electrophilic bromination and the oxidative conversion of the hydroquinone core to the quinone.

-

Workup: Pour the hot reaction mixture onto 250 g of crushed ice. Filter the resulting precipitate and wash thoroughly with cold water.

-

Purification: Dissolve the precipitate in dichloromethane, wash with water, dry ( Na2SO4 ), and recrystallize from ethanol.

-

Self-Validation System: The transformation is visually validated by a distinct color shift from a colorless solution to an orange/red precipitate, characteristic of the naphthoquinone chromophore. Spectroscopically, the loss of one acetate methyl signal and the appearance of a quinonoid vinylic proton at δ ~7.4 ppm in 1H NMR confirm the oxidative bromination[2].

References

-

Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Synthesis of Angucyclines. 8. Biomimetic-Type Synthesis of Rabelomycin, Tetrangomycin, and Related Ring B Aromatic Angucyclinones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Trypanosoma cruzi mitochondrial swelling and membrane potential collapse as primary evidence of the mode of action of naphthoquinone analogues Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

1,5-diacetoxynaphthalene vs other naphthalene diacetates in copolymerization

An in-depth technical comparison of naphthalene diacetate isomers in copolymerization, designed for polymer chemists, materials scientists, and advanced drug delivery researchers developing high-performance liquid crystalline polymers (LCPs).

Executive Summary: The Role of Naphthalenic Disruption in LCPs

Thermotropic liquid crystalline polymers (LCPs) are highly valued for their exceptional mechanical strength, chemical resistance, and barrier properties. However, their rigid-rod backbones often result in melting temperatures ( Tm ) that are too high for conventional melt processing. To mitigate this, researchers introduce "disrupting units" into the polymer chain.

The choice of naphthalene diacetate isomer—specifically 1,5-diacetoxynaphthalene versus 2,6-diacetoxynaphthalene or 2,7-diacetoxynaphthalene —fundamentally dictates the macromolecular architecture. While 2,6-diacetoxynaphthalene acts as a linear extender that increases crystallinity, 1,5-diacetoxynaphthalene acts as a lateral disruptor, lowering the Tm to processable levels while preserving the highly desirable nematic liquid crystalline phase[1].

Mechanistic Causality: Chain Conformation and Disruption

The causality behind the differing performance of these isomers lies in their geometric contribution to the polymer backbone:

-

2,6-Diacetoxynaphthalene (Linear Extension): The ester linkages are essentially coaxial. This promotes coplanarity and dense chain packing, yielding polymers with the highest melting temperatures and degrees of crystallinity[2].

-

1,5-Diacetoxynaphthalene (Lateral Disruption): The 1,5-substitution creates a "crankshaft" conformation. The polymer chain axis is offset parallel to itself. This lateral disruption effectively frustrates 3D crystalline packing—completely destroying the crystalline structure of base polymers like PET at concentrations as low as 20 mole %[3]—yet it maintains enough linear character to support a liquid crystalline phase.

-

2,7-Diacetoxynaphthalene (Angular Disruption): This isomer introduces a severe kink (approximately 120°) into the backbone. This angular disruption drastically reduces both crystallinity and the propensity of the polymer to form anisotropic (liquid crystalline) melts[1].

Mechanistic pathways of naphthalene diacetate isomers in LCP chain conformation.

Comparative Performance Data

The following table synthesizes experimental data comparing the thermomechanical and morphological effects of incorporating these isomers into a standard aromatic polyester backbone (e.g., copolymerized with p-acetoxybenzoic acid and terephthalic acid)[2][4].

| Monomer Isomer | Disruption Geometry | Effect on Melting Temp ( Tm ) | Crystallinity | Melt Anisotropy (LC Phase) | Primary Application Profile |

| 2,6-Diacetoxynaphthalene | Linear / Coaxial | Highest (>300°C) | High | Strong Nematic | High-modulus fibers, structural components. |

| 1,5-Diacetoxynaphthalene | Lateral / Parallel Offset | Moderate (220–280°C) | Low to Amorphous | Preserved Nematic | Melt-processable LCPs, barrier films, injection molding. |

| 2,7-Diacetoxynaphthalene | Angular / Kinked | Lowest (<200°C) | Amorphous | Weak or Absent | Amorphous engineering plastics, coatings. |

Data Interpretation: For researchers aiming to synthesize a polymer that can be injection-molded at conventional temperatures (around 250°C) without losing the self-reinforcing properties of a liquid crystal melt, 1,5-diacetoxynaphthalene is the optimal choice. It suppresses the Tm without destroying the mesogenic core alignment required for melt anisotropy[1][4].

Experimental Methodology: Melt Acidolysis Copolymerization

To objectively compare these monomers, researchers must utilize a self-validating synthetic protocol. Melt acidolysis (transesterification) is the industry standard for synthesizing fully aromatic LCPs, as it avoids the use of toxic solvents and drives the reaction forward via the continuous removal of acetic acid.

Step-by-Step Protocol

1. Monomer Charging & Inerting:

-

Equip a 500 mL 3-neck glass reactor with a high-torque mechanical stirrer, a nitrogen gas inlet, and a Vigreux column connected to a distillation condenser and a graduated collection flask.

-

Charge the reactor with the exact molar equivalents of p-acetoxybenzoic acid (p-ABA), the chosen naphthalene diacetate (e.g., 1,5-diacetoxynaphthalene), and a corresponding diacid (e.g., terephthalic acid).

-

Purge the system with dry N2 for 30 minutes to remove oxygen, preventing oxidative degradation of the monomers at high temperatures.

2. Melt Phase Initiation:

-

Immerse the reactor in a molten metal bath or high-temperature heating mantle.

-

Ramp the temperature to 200°C. The monomers will melt into a homogeneous, opaque liquid. Initiate stirring at 50 RPM.

3. Acidolysis and Distillation (Primary Reaction):

-

Gradually increase the temperature from 200°C to 300°C at a rate of 20°C/hour.

-

Self-Validation Checkpoint: As esterification occurs, acetic acid will distill over. Monitor the volume in the graduated flask. The prepolymer stage is complete only when ≥90% of the theoretical stoichiometric yield of acetic acid is collected. If the yield stalls, check for sublimation of monomers into the upper reactor neck.

4. Vacuum Polycondensation (Molecular Weight Build):

-

Once acetic acid distillation ceases at atmospheric pressure, gradually apply a high vacuum ( <1 Torr) while maintaining the temperature at 300–320°C.

-

Self-Validation Checkpoint: Monitor the electrical load (torque) on the mechanical stirrer. As the polymer chains elongate, melt viscosity increases exponentially. Terminate the reaction when the stirrer torque reaches a predefined plateau (typically indicating an intrinsic viscosity of 0.5 to 1.5 dl/g)[4].

-

Break the vacuum with N2 and extrude the molten polymer.

Step-by-step workflow for melt acidolysis copolymerization with in-line validation.

Conclusion & Expert Insights

For advanced polymer development, incorporating 1,5-diacetoxynaphthalene into aromatic polyesters offers a highly specific thermomechanical advantage over its 2,6- and 2,7- counterparts. By introducing a lateral offset rather than an angular kink, it successfully disrupts intractable crystalline domains[3]—lowering processing temperatures—while maintaining the linear trajectory necessary for liquid crystalline phase formation. This makes it an indispensable monomer for engineering high-performance, injection-moldable plastics and advanced barrier materials.

References

-

Brydon, D. L., et al. "Aromatic and heteroatomic polyesters: 2. The effect of a range of disrupting units on polyesters based on phenylene and naphthylene groups." Polymer, Nov 1993. 1

-

Jin, J., et al. "Properties of Copolyesters Obtained by Post-Copolymerization of PET with 2-Bromoterephthalic Acid and 1,5-Diacetoxynaphthalene." Polymer (Korea). 3

-

Jo, B.-W., et al. "Thermotropic Copolyesters Derived from p-Hydroxybenzoic Acid, Naphthalenediol Isomers and a,w-bis(4-carboxyphenoxy) alkanes." Hanrimwon. 2

-

European Patent Office. "Process for producing aromatic polyester." EP0321691B1. 4

Sources

benchmarking 1,5-diacetoxynaphthalene as a precursor for fluorescent probes

Benchmarking 1,5-Diacetoxynaphthalene as a Precursor for Advanced Fluorescent Probes: A Comprehensive Guide